molecular formula C7H7ClOS B1514810 4-Chloro-5-ethylthiophene-2-carbaldehyde

4-Chloro-5-ethylthiophene-2-carbaldehyde

Cat. No.: B1514810
M. Wt: 174.65 g/mol
InChI Key: WRTSHXGKSBKPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-ethylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H7ClOS and a molecular weight of 174.65 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a chloro and an ethyl substituent on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-ethylthiophene-2-carbaldehyde typically involves the chlorination of 5-ethyl-2-thiophenecarboxaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position of the thiophene ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and reagent concentration, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-ethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-ethylthiophene-2-carbaldehyde is unique due to the presence of both chloro and ethyl substituents on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

4-chloro-5-ethylthiophene-2-carbaldehyde

InChI

InChI=1S/C7H7ClOS/c1-2-7-6(8)3-5(4-9)10-7/h3-4H,2H2,1H3

InChI Key

WRTSHXGKSBKPID-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-ethyl-2-thiophenecarboxaldehyde (6.0 g) in N,N-dimethylformamide (60 ml) was added N-chlorosuccinimide (8.57 g), and the mixture was stirred at room temperature for 2 hours, and subsequently stirred under heating at 60° C. for 2 hours. N-chlorosuccinimide (4.00 g) was further added thereto, and the mixture was further stirred under heating at 60° C. for 2 hours. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=33:1) to give 4-chloro-5-ethyl-2-thiophenecarboxaldehyde (3.1 g) as colorless oil. (2) The above 4-chloro-5-ethyl-2-thiophenecarboxaldehyde was treated in a manner similar to Reference Example 1 to give 3-bromo-1-(4-chloro-5-ethyl-2-thienylmethyl)benzene as yellow oil. APCI-Mass m/Z 347/349 (M+H+MeOH).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.57 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.